![molecular formula C13H18O5 B8264158 Benzyl 8-hydroxy-3,6-dioxaoctanoate](/img/structure/B8264158.png)
Benzyl 8-hydroxy-3,6-dioxaoctanoate
Overview
Description
Benzyl 8-hydroxy-3,6-dioxaoctanoate is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biocatalysis and Intermediate Synthesis
- A unique carbonyl reductase, diketoreductase, from Acinetobacter baylyi ATCC 33305 can stereoselectively reduce ethyl-6-(benzyloxy)-3,5-dioxohexanoate to an advanced intermediate for statin drugs. The use of an aqueous-organic biphasic reaction system has made this biocatalyst more practical and valuable, especially in the preparation of 3R,5S-dihydroxy products (Wu, Chen, Liu, & Chen, 2011).
Material Sciences and Polymer Chemistry
- The in vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s involves benzyl-ether-protected hydroxyl-functionalized dilactones. These are copolymerized to yield polyesters with hydroxyl functional groups, which have tailored degradation rates making them suitable for biomedical and pharmaceutical applications. The degradation rates are influenced by the hydroxyl density of the polymers (Leemhuis, Kruijtzer, Nostrum, & Hennink, 2007).
Chemistry and Compound Synthesis
- Novel methods have been developed to synthesize oxathiacrown compounds containing benzyl groups. These compounds have been studied for their extracting ability in relation to various metal ions from aqueous solutions, showcasing their potential in chemical extraction processes (Rezekina, Rakhmanov, Lukovskaya, Bobylyova, Abramov, Chertkov, Khoroshutin, & Anisimov, 2006).
Antioxidant Research
- A series of imino and amino derivatives of 4-hydroxy coumarins, including benzyl amino compounds, have been synthesized and evaluated for their antioxidant potential through different in vitro models. This research indicates the potential of these compounds as inhibitors of lipid peroxidation processes (Vukovic, Sukdolak, Solujic, & Nićiforović, 2010).
Corrosion Inhibition
- The study of spirocyclopropane derivatives for mild steel protection in HCl highlights the significance of green and environmentally friendly substances in chemistry and technology-related fields. The inhibition properties of these compounds, including benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro [2.5]octane-4,8-dione, have been evaluated using various experimental methods and computational studies, showcasing their effectiveness as corrosion inhibitors (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
properties
IUPAC Name |
benzyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c14-6-7-16-8-9-17-11-13(15)18-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIMCILBMDHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 8-hydroxy-3,6-dioxaoctanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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